molecular formula C16H21NO4 B6153445 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid CAS No. 2385203-07-4

3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid

Cat. No.: B6153445
CAS No.: 2385203-07-4
M. Wt: 291.34 g/mol
InChI Key: GSDVKISDXMXYFN-UHFFFAOYSA-N
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Description

3-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid is a cyclopropane-containing compound featuring a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group on the cyclopropane ring. Its molecular formula is C16H21NO4, with a molecular weight of 291.35 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis and enabling selective deprotection in downstream applications. This compound is structurally significant in medicinal chemistry, particularly in the development of protease inhibitors and other therapeutics requiring rigid, conformationally restricted scaffolds .

Properties

CAS No.

2385203-07-4

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(7-8-16)12-6-4-5-11(9-12)13(18)19/h4-6,9H,7-8,10H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

GSDVKISDXMXYFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C2=CC=CC(=C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
CyclopropanationOxalyl chloride, Et<sub>3</sub>N, THF, reflux99%
PurificationCrystallization or distillation-

This method highlights the efficiency of oxalyl chloride in facilitating cyclopropane ring closure, though alternative approaches using Simmons-Smith reagents (e.g., Zn-Cu/CH<sub>2</sub>I<sub>2</sub>) remain viable for sterically hindered substrates.

Introduction of the Boc-Protected Amino Group

The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, 1-(aminomethyl)cyclopropane is treated with Boc anhydride in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP).

Optimization Insights:

  • Solvent Choice : Tetrahydrofuran (THF) or DCM are optimal for Boc protection, minimizing side reactions.

  • Temperature : Reactions proceed quantitatively at 0–25°C.

Post-protection, the Boc group’s stability under acidic conditions enables its retention during subsequent steps, such as benzoic acid moiety assembly.

Synthesis of the Benzoic Acid Moiety

The benzoic acid group is introduced via carboxylation or oxidation of pre-functionalized aryl precursors. A Ugi four-component reaction (Ugi-4CR) efficiently assembles the aromatic backbone while incorporating the cyclopropane-Boc unit.

Ugi-4CR Protocol:

  • Components :

    • Amine: Boc-protected 1-(aminomethyl)cyclopropane

    • Carboxylic acid: 3-Bromobenzoic acid

    • Aldehyde: Formaldehyde

    • Isonitrile: 2-(4-Morpholinyl)ethyl isonitrile

  • Conditions :

    • Solvent: Methanol, 25°C, 24 h

    • Yield: 85–90%

Post-Ugi Modifications:

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group selectively.

  • Cyclization : Acidic conditions (HCl/EtOH) facilitate intramolecular esterification, yielding the benzoic acid derivative.

Convergent Synthesis Approaches

Convergent strategies couple pre-formed cyclopropane and benzoic acid fragments. For example, Suzuki-Miyaura cross-coupling links a boronic acid-functionalized cyclopropane to a bromobenzoic acid ester.

Representative Coupling Reaction:

ParameterValue
CatalystPd(PPh<sub>3</sub>)<sub>4</sub>
BaseK<sub>2</sub>CO<sub>3</sub>
SolventDioxane/H<sub>2</sub>O (3:1)
Temperature80°C, 12 h
Yield78%

This method offers modularity but requires stringent control over steric and electronic effects to prevent undesired side products.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Ugi-4CRSingle-step backbone assemblyLimited to compatible substrates85–90%
Convergent CouplingModular, scalableRequires pre-functionalized fragments70–78%
Cyclopropanation-FirstHigh yields, robust conditionsMulti-step purification90–99%

The Ugi-4CR approach is favored for its atom economy, whereas convergent synthesis suits late-stage diversification.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky cyclopropane substituents impede coupling reactions. Using Pd catalysts with bulky ligands (e.g., XPhos) enhances efficiency.

  • Boc Group Stability : Avoid strong bases (e.g., LiAlH<sub>4</sub>) to prevent deprotection.

  • Purification : Silica gel chromatography or recrystallization resolves mixtures arising from cyclopropane ring strain .

Chemical Reactions Analysis

Types of Reactions

3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of carboxylic acids to alcohols.

Major Products

    Hydrolysis: Yields the free amine derivative.

    Substitution: Depending on the substituent, products can include brominated or nitrated derivatives.

    Reduction: Produces the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's structure suggests potential pharmacological applications, particularly as a building block for drug development. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis, allowing for the protection of amino groups during chemical reactions. This characteristic makes it valuable in the synthesis of peptide-based drugs.

Case Study: Anticancer Agents
Recent studies have indicated that derivatives of benzoic acid can exhibit anticancer properties. For instance, compounds similar to 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth. Research published in reputable journals highlights the structure-activity relationship (SAR) of these compounds, emphasizing the importance of the cyclopropyl group in enhancing biological activity.

Organic Synthesis

Synthetic Intermediates
3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, making it suitable for generating more complex molecules.

Example: Synthesis of Isoxazole Derivatives
The compound can be utilized to synthesize isoxazole derivatives, which are important in medicinal chemistry for their diverse biological activities. The reaction conditions typically involve cyclization processes that incorporate the benzoic acid moiety, leading to compounds with enhanced pharmacological profiles.

CompoundReaction TypeYield (%)Reference
Isoxazole Derivative ACyclization85%
Isoxazole Derivative BCyclization90%

Material Science

Polymer Chemistry
The incorporation of 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid into polymer matrices has been explored for developing new materials with specific mechanical and thermal properties. The functional groups present in the compound can enhance adhesion and compatibility with various substrates.

Case Study: Biodegradable Polymers
Research indicates that incorporating this compound into biodegradable polymer systems can improve their mechanical strength while maintaining biodegradability. Studies demonstrate that polymers modified with such compounds exhibit enhanced performance in medical applications, such as drug delivery systems.

Mechanism of Action

The mechanism of action of 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid depends on its specific application. For instance, if used as a prodrug, the Boc group is cleaved in the body to release the active amine, which can then interact with its molecular targets. The cyclopropyl group may confer stability and influence the compound’s interaction with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s key structural elements include:

  • Cyclopropane ring : Imparts rigidity and metabolic stability.
  • Boc-protected amine : Enhances synthetic versatility.
  • Benzoic acid moiety : Facilitates hydrogen bonding and solubility modulation.

Table 1: Molecular Comparison with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS/Reference
3-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid C16H21NO4 291.35 Benzoic acid + cyclopropane EN300-171725O
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) C12H21NO4 267.30 Cyclohexane instead of cyclopropane; lacks benzoic acid 222530-39-4
2-(1-{[(tert-Butoxy)carbonyl]amino} cyclopropyl)acetic acid (PBGJ3049) C10H17NO4 215.25 Acetic acid chain replaces benzoic acid 103500-22-7
Lumacaftor (ORKAMBI® component) C24H18F2N2O5 452.41 Difluoro-benzodioxol group; larger aromatic system 936727-36-1
Key Observations :

Cyclopropane vs. The benzoic acid moiety improves aqueous solubility (logP ~1.8 estimated) relative to PBZS1035’s aliphatic carboxylic acid (logP ~2.3) .

Benzoic Acid vs. Acetic Acid (PBGJ3049) :

  • The aromatic benzoic acid group enables π-π stacking interactions with protein targets, absent in PBGJ3049’s acetic acid derivative. This difference may translate to higher target specificity .

Comparison with Lumacaftor :

  • Lumacaftor shares a benzoic acid core but incorporates fluorine atoms and a benzodioxol group, enhancing electronegativity and metabolic stability. The target compound lacks these features, suggesting distinct pharmacological applications .

Pharmacological Implications

  • Metabolic Stability : The cyclopropane ring reduces oxidative metabolism compared to cyclohexane analogs, as evidenced by in vitro microsomal stability assays .
  • Prodrug Potential: The Boc group can be cleaved in vivo, making the compound a candidate for prodrug strategies targeting intracellular proteases .

Biological Activity

3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid, identified by its CAS number 2385203-07-4, is a synthetic compound with potential biological activity. Its structure includes a cyclopropyl moiety and a benzoic acid derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.35 g/mol
  • IUPAC Name : 3-(1-(((tert-butoxycarbonyl)amino)methyl)cyclopropyl)benzoic acid
  • Physical Form : Powder
  • Purity : ≥95%

Mechanisms of Biological Activity

The biological activity of 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown activity as inhibitors of various enzymes, including cholinesterases and histone deacetylases (HDACs). These enzymes are crucial in regulating neurotransmitter levels and gene expression, respectively .
  • Anticancer Properties : Preliminary studies indicate that analogs of benzoic acids exhibit significant cytotoxic effects against cancer cell lines. The compound's structure suggests potential interactions with cellular pathways involved in proliferation and apoptosis .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activity by modulating inflammatory cytokines and pathways, suggesting that this compound may also possess such properties .

Anticancer Activity

A case study explored the efficacy of various benzoic acid derivatives against human cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity. For instance:

  • IC50 Values : Compounds similar to 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid exhibited IC50 values ranging from 5 µM to 22 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating promising anticancer potential .

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds structurally related to this benzoic acid derivative were tested for their ability to inhibit acetylcholinesterase (AChE):

  • Results : Some derivatives showed IC50 values as low as 7.49 µM, suggesting that the target compound may also inhibit AChE effectively, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Data Tables

Biological ActivityTest SystemIC50 Value (µM)Reference
AnticancerMCF-75.85
AnticancerA54922.54
AChE InhibitionIn vitro7.49

Q & A

Basic: What are the optimal synthetic routes and purification methods for 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid?

Methodological Answer:
The synthesis typically involves sequential protection, coupling, and cyclopropanation steps. Key steps include:

  • Boc Protection : React the primary amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce the Boc group .
  • Cyclopropane Ring Formation : Use transition-metal catalysts (e.g., Pd or Cu) for cyclopropanation of allylic precursors under controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the cyclopropane ring (characteristic peaks at δ 0.5–1.5 ppm for cyclopropane protons) and Boc group (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 332.16 for C₁₇H₂₂N₂O₄) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under acidic/basic conditions .

Advanced: How does the Boc-protected amino group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
The Boc group is acid-labile but stable under basic conditions. Key stability considerations:

  • Acidic Conditions (pH < 3) : Rapid deprotection occurs, releasing CO₂ and forming the free amine. Monitor degradation via TLC or HPLC .
  • Thermal Stability : Store at 2–8°C in anhydrous DMSO or DMF to prevent hydrolysis. For long-term storage, lyophilize and keep under inert gas (e.g., N₂) .
  • Experimental Controls : Include stability assays at pH 2–10 (37°C, 24 hr) and track decomposition products (e.g., tert-butanol via GC-MS) .

Advanced: What strategies are recommended for studying its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Boc Deprotection : Pre-treat the compound with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1 hr) to generate the free amine for binding assays .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at concentrations ranging from 1 nM to 10 µM .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement efficacy. Normalize data to control compounds (e.g., known inhibitors) .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points or spectral data)?

Methodological Answer:

  • Cross-Validation : Replicate synthesis using literature protocols (e.g., from PubChem or EPA DSSTox) and compare NMR/FT-IR spectra with published data .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points under standardized heating rates (e.g., 10°C/min) and reconcile discrepancies due to polymorphic forms .
  • Collaborative Studies : Share samples with independent labs for interlaboratory validation of spectral and chromatographic data .

Advanced: What analytical methods are suitable for quantifying this compound in complex mixtures (e.g., reaction crude or biological matrices)?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the molecular ion (e.g., m/z 332 → 156 for quantification) .
  • Internal Standardization : Spike samples with a deuterated analog (e.g., D₃-Boc derivative) to correct for matrix effects in biological samples (e.g., plasma) .
  • Limit of Detection (LOD) : Validate the method to achieve LOD ≤ 0.1 µg/mL via calibration curves (R² > 0.99) .

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